molecular formula C19H25N8O12P B1167370 GUANYLYL(2/'-5/')CYTIDINE AMMONIUM CAS No. 103213-37-2

GUANYLYL(2/'-5/')CYTIDINE AMMONIUM

Cat. No.: B1167370
CAS No.: 103213-37-2
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Description

GUANYLYL(2'-5')CYTIDINE AMMONIUM is a dinucleotide ammonium salt characterized by a non-canonical 2'-5' phosphodiester bond linking guanylyl and cytidine moieties. Unlike the standard 3'-5' linkage in RNA, this structural feature confers unique conformational and biochemical properties. The ammonium counterion enhances solubility and stability, making it suitable for enzymatic studies and therapeutic applications .

Properties

CAS No.

103213-37-2

Molecular Formula

C19H25N8O12P

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts GUANYLYL(2'-5')CYTIDINE AMMONIUM with analogous nucleotides and ammonium salts:

Compound Name Molecular Formula (Hypothetical/Reported) Molecular Weight Linkage Type Key Functional Groups Storage Conditions
GUANYLYL(2'-5')CYTIDINE AMMONIUM C₂₀H₂₈N₁₀O₁₄P₂·H₃N ~750.3* 2'-5' Phosphodiester, NH₄⁺ −20°C (inferred)
GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM C₁₀H₁₆N₆O₁₀P₂·H₃N 459.247 5'-N-P Phosphoramidate, NH₄⁺ −20°C
Cytidine 5'-Monophosphate (CMP) C₉H₁₄N₃O₈P 323.20 5'-phosphate Phosphate, ribose hydroxyls RT to 4°C
Guanylyl 5'-Methylene Diphosphonate C₁₁H₁₅N₅O₁₂P₂ 503.19 5'-methylene Methylene diphosphonate −80°C

*Estimated based on structural analogy to GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM .

Key Observations :

  • Linkage Specificity : The 2'-5' bond in GUANYLYL(2'-5')CYTIDINE AMMONIUM disrupts RNA-like helical conformations, unlike 3'-5' linked dinucleotides. This may reduce nuclease susceptibility but limit interactions with RNA-processing enzymes .
  • Ammonium Counterion : Enhances aqueous solubility compared to sodium or potassium salts, as seen in GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM .
  • Stability : Storage at −20°C is common for nucleotide ammonium salts to prevent hydrolysis, as reported for GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM .

Functional and Biochemical Comparisons

Enzymatic Interactions
  • GTPase Inhibition: Guanylyl 5'-methylene diphosphonate (, Table V) acts as a non-hydrolyzable GTP analog, inhibiting GTPase activity in ribosomal systems. GUANYLYL(2'-5')CYTIDINE AMMONIUM may similarly interfere with GTP-dependent processes but with altered specificity due to its cytidine moiety and linkage .
  • Cytidine Analogs : CMP and 5-Me-CMP () exhibit distinct inhibitory potencies in polysialyltransferase assays. The cytidine component in GUANYLYL(2'-5')CYTIDINE AMMONIUM could confer competitive inhibition in cytidine-dependent enzymes, though steric effects from the 2'-5' linkage may reduce efficacy .
Analytical Differentiation
  • Chromatographic Separation : Porous graphitic carbon (PGC) columns effectively resolve nucleotides with subtle structural differences, such as cytarabine (ara-C) vs. cytidine (). GUANYLYL(2'-5')CYTIDINE AMMONIUM would likely elute separately from 3'-5' linked isomers due to altered hydrophobicity and charge distribution .

Stability and Metabolic Pathways

  • Cytidine Deaminase Sensitivity : highlights that cytidine deaminases preferentially act on cytosine residues in specific codon contexts. The 2'-5' linkage in GUANYLYL(2'-5')CYTIDINE AMMONIUM may shield it from deamination, prolonging its metabolic half-life compared to standard cytidine derivatives .
  • Hydrolysis Rates : The 2'-5' phosphodiester bond is less stable than 3'-5' bonds under physiological pH, as observed in dinucleotide analogs. This necessitates cold storage (−20°C) to prevent degradation .

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